molecular formula C20H25NO4 B5729916 4-ethoxy-3-methoxy-N-[(4-propan-2-yloxyphenyl)methyl]benzamide

4-ethoxy-3-methoxy-N-[(4-propan-2-yloxyphenyl)methyl]benzamide

Cat. No.: B5729916
M. Wt: 343.4 g/mol
InChI Key: BTMVXIUCRSPMKC-UHFFFAOYSA-N
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Description

4-ethoxy-3-methoxy-N-[(4-propan-2-yloxyphenyl)methyl]benzamide is an organic compound with a complex structure that includes ethoxy, methoxy, and propan-2-yloxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methoxy-N-[(4-propan-2-yloxyphenyl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzamide core: This can be achieved by reacting 4-ethoxy-3-methoxybenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide.

    Introduction of the propan-2-yloxyphenyl group: This step involves the reaction of the benzamide with 4-propan-2-yloxybenzyl chloride in the presence of a base, such as potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-methoxy-N-[(4-propan-2-yloxyphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include amines.

    Substitution: Products include nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methoxy-N-[(4-propan-2-yloxyphenyl)methyl]benzamide would depend on its specific application. For example, if it is used as a therapeutic agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]benzamide
  • 4-ethoxy-3-methoxy-N-(1-phenylethyl)benzamide
  • 4-ethoxy-3-methoxy-N-methyl-N-(phenylmethyl)benzamide

Uniqueness

4-ethoxy-3-methoxy-N-[(4-propan-2-yloxyphenyl)methyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, such as the development of new drugs or materials.

Properties

IUPAC Name

4-ethoxy-3-methoxy-N-[(4-propan-2-yloxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-5-24-18-11-8-16(12-19(18)23-4)20(22)21-13-15-6-9-17(10-7-15)25-14(2)3/h6-12,14H,5,13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMVXIUCRSPMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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